molecular formula C23H17ClN2O3 B14099229 3-(4-chlorophenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

3-(4-chlorophenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No.: B14099229
M. Wt: 404.8 g/mol
InChI Key: YLGJYBNBENDRQY-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridinylmethyl group, and a chromeno-oxazinone core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions:

    Cyclization Reactions: To form the chromeno-oxazinone core.

    Condensation Reactions: To attach the pyridinylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one undergoes various chemical reactions, including:

    Oxidation: Leading to the formation of oxidized derivatives.

    Reduction: Resulting in reduced forms of the compound.

    Substitution: Where functional groups can be replaced with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Including sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

3-(4-chlorophenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one stands out due to its chromeno-oxazinone core, which imparts unique chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its diverse range of applications.

Properties

Molecular Formula

C23H17ClN2O3

Molecular Weight

404.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one

InChI

InChI=1S/C23H17ClN2O3/c24-17-5-3-16(4-6-17)20-13-28-23-18(22(20)27)7-8-21-19(23)12-26(14-29-21)11-15-2-1-9-25-10-15/h1-10,13H,11-12,14H2

InChI Key

YLGJYBNBENDRQY-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Cl)OCN1CC5=CN=CC=C5

Origin of Product

United States

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